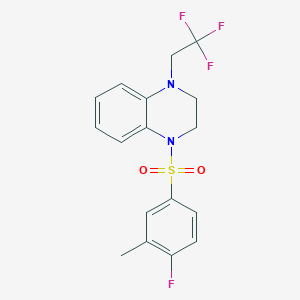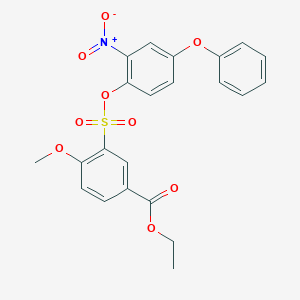![molecular formula C19H17N3O6 B7433235 ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate (EPAC) is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPAC belongs to the class of indole derivatives and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB. It also modulates the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It also modulates the immune system by regulating the production of cytokines and chemokines. Studies have demonstrated its potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. This compound has also been shown to induce cell death in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and availability. It has also been shown to exhibit potent pharmacological properties, making it a promising candidate for drug development. However, this compound has some limitations, including its low solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has several potential future directions for scientific research, including its development as a therapeutic agent for various disease conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, this compound may have potential applications in drug delivery systems, as it has been shown to exhibit high affinity for certain receptors. Further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. It has been synthesized through a multi-step process and has been tested in vitro and in vivo in various animal models. Its mechanism of action is not fully understood, but studies suggest that it may act through multiple pathways. This compound has several potential future directions for scientific research, including its development as a therapeutic agent for various disease conditions and its potential applications in drug delivery systems.
Méthodes De Synthèse
The synthesis of ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate involves a multi-step process that begins with the reaction of 3-nitrophenol with ethyl acetoacetate to form ethyl 2-(3-nitrophenoxy)acetate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 2-(3-nitrophenoxy)acetohydrazide. The final step involves the reaction of ethyl 2-(3-nitrophenoxy)acetohydrazide with indole-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Studies have also demonstrated its potential as a neuroprotective agent and a modulator of the immune system. This compound has been tested in vitro and in vivo in various animal models, and its efficacy has been evaluated in different disease conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-2-27-19(24)18-17(14-8-3-4-9-15(14)20-18)21-16(23)11-28-13-7-5-6-12(10-13)22(25)26/h3-10,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFTXJPCRXXWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7433210.png)

![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)
![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)